Pinocarvone

Catalog No.
S596947
CAS No.
30460-92-5
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinocarvone

CAS Number

30460-92-5

Product Name

Pinocarvone

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3

InChI Key

TZDMGBLPGZXHJI-UHFFFAOYSA-N

SMILES

CC1(C2CC1C(=C)C(=O)C2)C

Synonyms

pinocarvone

Canonical SMILES

CC1(C2CC1C(=C)C(=O)C2)C

Pinocarvone, with the chemical formula C10H14O and the IUPAC name 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one, is classified as a bicyclic monoterpenoid. This compound is characterized by its two fused rings, which categorize it within the isoprenoid lipid molecules. Pinocarvone is primarily found in essential oils from plants such as hyssop, spearmint, and sweet bay, contributing to its minty flavor profile. It is practically insoluble in water and exhibits weak basic properties, making it a compound of interest in both culinary and scientific contexts .

Pinocarvone can undergo various chemical transformations:

  • Rearrangement Reactions: Pinocarvone can be synthesized from carvone through rearrangement processes, indicating its structural versatility.
  • Catalytic Hydrogen Transfer: Studies have shown that pinocarvone participates in catalytic hydrogen transfer reactions, particularly involving related compounds like pinocarveol and pinocampheol, highlighting its role in dehydrogenation processes.
  • Formation of Chiral Compounds: Pinocarvone reacts with enamines and metal chlorides to yield chiral nopinane-annelated pyridines, showcasing its utility in synthesizing complex organic structures.

Research indicates that pinocarvone possesses several biological activities:

  • Antioxidant Properties: Pinocarvone has demonstrated significant antioxidant activity, which may have implications for its use in natural therapeutic agents.
  • Cytotoxic Effects: Studies have indicated cytotoxic effects on tumor cells when tested with pinocarvone derived from certain essential oils, suggesting potential applications in cancer treatment.
  • Role in Plant Communication: This compound acts as a volatile organic compound involved in plant-plant communication, which is crucial for understanding ecological dynamics.

Several methods for synthesizing pinocarvone have been documented:

  • Total Synthesis from Carvone: Pinocarvone can be synthesized from carvone through rearrangement reactions.
  • Ultra-High Pressure Hetero-Diels-Alder Dimerization: This method has been utilized to synthesize terpene-derived natural products like aritasone from pinocarvone, challenging previous biosynthetic hypotheses.
  • One-Step Synthesis Approaches: Recent advancements in synthesis planning tools have provided streamlined routes for the one-step synthesis of pinocarvone and its derivatives.

Studies on pinocarvone's interactions reveal its potential roles:

  • Metabolite Role: Pinocarvone has been identified as a metabolite in mice, indicating its biological relevance and potential implications for pharmacokinetics.
  • Cell Signaling: Research suggests that pinocarvone may influence cellular processes such as lipid peroxidation and cell signaling pathways .

Pinocarvone shares structural similarities with several other terpenoids. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CarvoneMonoterpenoidPrecursor to pinocarvone
LimoneneMonoterpenoidCitrus aroma; used primarily in fragrances
CamphorBicyclic monoterpenoidKnown for medicinal properties
MentholMonoterpenoidCooling sensation; widely used in products

Pinocarvone stands out due to its unique bicyclic structure and specific biological activities that differentiate it from other similar compounds. Its roles as both a flavoring agent and potential therapeutic agent add to its significance within the class of bicyclic monoterpenoids .

The synthesis of pinocarvone has evolved from classical oxidation and rearrangement strategies to the adoption of modern, flow-based and radical-mediated methodologies. This section provides a systematic exploration of these synthetic routes, supported by mechanistic elucidation and kinetic analysis.

Traditional Synthetic Pathways

Traditional methods for the synthesis of pinocarvone primarily involve the chemical transformation of abundant monoterpene precursors, notably α-pinene and β-pinene, as well as rearrangement reactions starting from carvone. These approaches have laid the foundation for subsequent advances in the field.

Oxidation of α-Pinene and β-Pinene Precursors

Pinocarvone can be efficiently synthesized via the oxidation of α-pinene or β-pinene, both of which are readily available natural monoterpenes. The oxidation typically employs selenium dioxide as the oxidant, often in a suitable organic solvent such as dichloromethane. In a representative procedure, β-pinene is treated with stoichiometric selenium dioxide under reflux conditions, leading to the formation of a mixture of pinocarvone and myrtenal [4]. The reaction is monitored by gas chromatography-mass spectrometry to ensure complete conversion. Due to the close chromatographic properties of pinocarvone and myrtenal, further oxidative workup is required to convert myrtenal to myrtenic acid, which can then be separated by silica gel chromatography. This two-step process allows for the isolation of enantiomerically pure pinocarvone when starting from optically active β-pinene isomers [4].

The overall yield of pinocarvone from β-pinene via selenium dioxide oxidation is typically around 40 percent, with the main limitation being the formation of myrtenal as a byproduct that complicates purification. Alternative oxidants and optimized reaction conditions have been explored to improve selectivity and yield, but selenium dioxide remains a standard choice for laboratory-scale synthesis due to its reliability and compatibility with monoterpene substrates [4].

The oxidation of α-pinene follows a similar mechanistic pathway, with the formation of a hydroperoxide intermediate that rearranges to yield pinocarvone. However, the selectivity and yield can vary depending on the stereochemistry of the starting material and the specific reaction conditions employed.

Rearrangement Reactions from Carvone

An alternative classical route to pinocarvone involves the rearrangement of carvone, another monoterpenoid ketone. Carvone can undergo a skeletal rearrangement under acidic or oxidative conditions, resulting in the migration of the isopropenyl group and the formation of the bicyclic pinocarvone framework [5]. This transformation is typically catalyzed by strong acids or Lewis acids, which facilitate the carbocationic rearrangement necessary for the formation of the bridged bicyclic system.

The rearrangement of carvone to pinocarvone is of particular interest due to the potential for stereochemical control, as carvone is available in both enantiomeric forms. This enables the synthesis of optically pure pinocarvone, which is valuable for subsequent studies of stereoselective reactivity and polymerization behavior.

The efficiency of the rearrangement process depends on the choice of catalyst, reaction temperature, and solvent. While acid-catalyzed rearrangement is effective, it may lead to side reactions such as polymerization or over-oxidation, necessitating careful optimization of conditions to maximize yield and selectivity [5].

Advanced Synthetic Methodologies

Recent years have witnessed significant advances in the synthesis of pinocarvone, with the development of continuous flow photo-oxidation and radical-mediated ring-opening polymerization techniques. These methodologies offer enhanced safety, scalability, and control over product distribution.

Photo-Oxidation Under Continuous Flow Conditions

Photo-oxidation represents a modern and efficient approach to the synthesis of pinocarvone from α-pinene. In this methodology, α-pinene is subjected to singlet oxygen generated by visible light irradiation in the presence of a photosensitizer such as tetraphenylporphyrin. The reaction is conducted under continuous flow conditions, which offer significant advantages in terms of safety and scalability by avoiding the accumulation of unstable peroxide intermediates .

The photo-oxidation proceeds via a [4+2] cycloaddition of singlet oxygen to α-pinene, forming an unstable endo-peroxide intermediate. This intermediate is then treated with acetic anhydride and triethylamine under mild conditions to induce dehydration and rearrangement, yielding pinocarvone in high isolated yield (typically 79 to 83 percent at a 12 to 13 gram scale) . The continuous flow setup allows for precise control of reaction parameters such as light intensity, solvent composition, flow rate, and catalyst loading, all of which influence the efficiency and selectivity of the process.

A summary of optimal reaction conditions and their effect on yield is presented in the following table:

ParameterOptimal ValueEffect on Yield
Light Intensity450 nanometer LEDMaximizes singlet oxygen generation
SolventDichloromethane/Acetonitrile (1:1)Enhances solubility and reactivity
Flow Rate0.1 milliliter/minuteBalances residence time
Catalyst Loading0.5 mol% tetraphenylporphyrinMinimizes side reactions

The continuous flow methodology not only improves safety and scalability but also enables the production of pinocarvone derivatives for industrial applications, such as the synthesis of secondary alcohols via reduction with triphenylphosphine .

Radical-Mediated Ring-Opening Polymerization

Pinocarvone possesses a reactive exo-methylene group that renders it amenable to radical-mediated ring-opening polymerization. This advanced technique enables the transformation of pinocarvone into polyketone materials with unique structural and functional properties [8].

The radical ring-opening polymerization of pinocarvone is typically initiated by visible light irradiation in the presence of suitable radical initiators. The process selectively opens the four-membered ring of the bicyclic system, resulting in the formation of polymers containing chiral six-membered rings with conjugated ketone units in the main chain [8]. This approach achieves high selectivity, with up to 99 percent ring-opening efficiency under optimized conditions.

The resulting polyketones exhibit favorable thermal properties, optical activity, and the presence of reactive conjugated ketone functionalities, which can be further modified for specific applications. The use of reversible addition-fragmentation chain transfer agents allows for precise control over polymer architecture, enabling the synthesis of block copolymers and thermoplastic elastomers [8].

Key findings from recent research on the radical-mediated polymerization of pinocarvone are summarized in the following table:

ParameterValue/Observation
Initiation MethodVisible light irradiation
Ring-Opening Selectivity99 percent
Polymer PropertiesChiral, thermally stable, optically active
Functional GroupsConjugated ketone units
Polymerization ControlAchieved via chain transfer agents

This methodology represents a significant advance in the utilization of renewable monoterpenoids for the synthesis of functional polymeric materials.

Reaction Mechanisms and Kinetic Studies

A thorough understanding of the reaction mechanisms and kinetics underlying the synthesis and transformation of pinocarvone is essential for the rational design and optimization of synthetic processes. This section provides a detailed account of the mechanistic pathways and kinetic behavior associated with the thermal and photochemical polymerization of pinocarvone, as well as strategies for stereoselective functionalization.

Thermal and Photochemical Polymerization Pathways

Pinocarvone can undergo both thermal and photochemical polymerization, with the specific pathway and product distribution depending on the reaction conditions. Under photochemical conditions, the exo-methylene group of pinocarvone is activated by visible light, leading to the generation of radical intermediates that initiate ring-opening polymerization [8].

The photochemical pathway is characterized by high selectivity for ring-opening, resulting in the formation of linear polyketones with conjugated ketone units. The process is facilitated by the absorption of light energy, which promotes the homolytic cleavage of the four-membered ring and the subsequent propagation of the polymer chain. The presence of chain transfer agents further enhances control over molecular weight and polymer architecture.

Thermal polymerization of pinocarvone, in contrast, may proceed via a less selective pathway, with a greater propensity for side reactions such as cross-linking or cyclization. The activation energy for thermal initiation is higher, and the resulting polymers may exhibit a broader distribution of structural motifs.

Kinetic studies have demonstrated that the rate of photochemical polymerization is strongly dependent on light intensity, initiator concentration, and solvent polarity. The use of fluoroalcohol solvents has been shown to enhance polymerization efficiency by stabilizing radical intermediates and facilitating chain propagation [8].

Stereoselective Functionalization Strategies

The stereochemistry of pinocarvone plays a critical role in its reactivity and the outcome of functionalization reactions. Stereoselective strategies have been developed to exploit the chiral centers present in pinocarvone, enabling the synthesis of optically pure derivatives and polymers [4] [5].

One approach involves the use of enantiomerically pure β-pinene as the starting material for the synthesis of pinocarvone, followed by selective oxidation and purification to obtain the desired enantiomer. The resulting chiral pinocarvone can then be subjected to stereoselective reactions, such as asymmetric reduction or functional group interconversion, to yield products with defined stereochemistry.

Stereoselective polymerization of pinocarvone has also been achieved by employing chiral initiators or catalysts, which induce preferential formation of one enantiomeric form of the polymer. This is particularly important for applications requiring materials with specific optical or chiroptical properties.

The development of stereoselective functionalization strategies is an active area of research, with ongoing efforts to improve selectivity, yield, and scalability for industrial applications.

Plant-Derived Sources

Essential Oils of Eucalyptus globulus and Hyssopus officinalis

Pinocarvone represents a significant monoterpene ketone constituent in the essential oils of several economically and ecologically important plant species, with Eucalyptus globulus and Hyssopus officinalis serving as primary natural sources [1] [2] [3].

Essential Oil Composition in Eucalyptus globulus

Eucalyptus globulus, commonly known as blue gum eucalyptus, produces essential oils characterized by high concentrations of oxygenated monoterpenes, with 1,8-cineole typically representing the dominant component at concentrations ranging from 48.6% to 70.15% [4] [5]. Pinocarvone occurs as a secondary monoterpene ketone constituent, with concentrations varying significantly across geographic origins and extraction methodologies. Research conducted on Tanzanian E. globulus populations documented pinocarvone concentrations of 4.96%, positioned as the fifth most abundant compound following 1,8-cineole (30.94%), α-pinene (18.52%), and trans-pinocarveol (14.89%) [6]. Portuguese populations demonstrated lower pinocarvone concentrations at 0.71%, while maintaining the characteristic eucalyptol-dominated profile [7].

The biochemical significance of pinocarvone in E. globulus extends beyond mere compositional representation. Commercial sources recognize pinocarvone as a monoterpenic ketone contributing to the mucolytic and expectorant properties characteristic of eucalyptus essential oils [2]. The compound functions synergistically with 1,8-cineole and other oxygenated monoterpenes to enhance bronchial decongestion and antimicrobial efficacy. Gas chromatography-mass spectrometry analyses consistently identify pinocarvone alongside trans-pinocarveol, suggesting shared biosynthetic origins through the oxidation of pinene precursors [8] [5].

Essential Oil Composition in Hyssopus officinalis

Hyssopus officinalis demonstrates remarkable chemical diversity in pinocarvone content, with concentrations exhibiting substantial geographic and phenotypic variation. Turkish populations of H. officinalis subsp. angustifolius produced essential oils containing pinocarvone as the major component at 27.1%, accompanied by β-pinene (19.0%) and isopinocamphone (13.6%) [3]. East Lithuanian populations showed comparable pinocarvone concentrations ranging from 21.1% to 28.1%, establishing this compound as the dominant constituent in four of six analyzed populations [9].

The compositional heterogeneity observed across hyssop populations reflects underlying genetic diversity and environmental adaptation. Iranian studies documented significantly lower pinocarvone concentrations, with flower essential oils containing 6.76% and leaf oils containing 5.34%, while isopinocamphone reached 40.25% in the same populations [10]. This compositional plasticity suggests that pinocarvone biosynthesis in H. officinalis responds to environmental pressures and genetic regulation mechanisms that vary across geographic distributions.

Essential oil yields in H. officinalis typically range from 0.18% to 1.38% by weight, with higher yields generally associated with reproductive tissues during flowering periods [11] [10]. The temporal dynamics of pinocarvone accumulation correlate with glandular trichome development and secretory activity, indicating active regulation of monoterpene biosynthetic pathways throughout plant development.

Variation in Composition Across Lavender Cultivars

Lavender species (Lavandula spp.) exhibit markedly different pinocarvone accumulation patterns compared to eucalyptus and hyssop, with most cultivars producing only trace quantities of this monoterpene ketone [12] [13]. The characteristic chemical profile of Lavandula angustifolia emphasizes linalool and linalyl acetate as dominant components, typically comprising 47-60% of total essential oil composition [12] [14].

Geographic and Cultivar-Specific Variations

French L. angustifolia populations demonstrated pinocarvone concentrations of approximately 0.12%, classified among hexyl isobutyrate and other minor constituents [12]. Polish cultivars showed similar patterns with pinocarvone representing 0.10% of total essential oil composition, while maintaining the traditional linalool (30.60%) and linalyl acetate (14.20%) dominance [13]. Bulgarian populations exhibited slight variations in this pattern, with linalyl acetate (26.19%) and β-linalool (21.39%) as primary components, though specific pinocarvone quantification was not provided [14].

Egyptian L. angustifolia cultivars presented a notable compositional deviation, with pinocarvone concentrations reaching 0.27±0.03% [15]. This population also demonstrated elevated camphor content (28.45%) and eucalyptol (19.08%), suggesting a distinct chemotype potentially adapted to Mediterranean climatic conditions. The increased pinocarvone content in Egyptian lavender correlates with elevated monoterpene ketone production, indicating possible metabolic channeling toward oxidized monoterpene derivatives under specific environmental conditions.

Hybrid Lavender Compositions

Lavandula hybrida populations demonstrate greater compositional variability in pinocarvone content compared to pure L. angustifolia cultivars. Essential oil analyses revealed eucalyptol as the dominant component (51.08%) followed by camphor (24.60%), with pinocarvone representing a variable minor constituent [15]. The hybrid nature of these populations introduces additional genetic complexity, potentially explaining the increased diversity in monoterpene biosynthetic outcomes.

The contrasting pinocarvone accumulation patterns between lavender and other aromatic species highlight species-specific metabolic channeling preferences. While hyssop and eucalyptus direct substantial metabolic flux toward pinocarvone formation, lavender species preferentially synthesize linalool derivatives, suggesting distinct evolutionary pressures and functional roles for these monoterpene classes.

Ecological Roles in Plant Systems

Allelopathic Interactions and Defense Mechanisms

Pinocarvone functions as a component of complex allelopathic systems that mediate plant-plant interactions and contribute to community structure dynamics [16] [17]. The compound participates in chemical interference mechanisms that influence seed germination, root development, and competitive establishment of neighboring plant species.

Volatile Organic Compound-Mediated Allelopathy

Monoterpene volatiles, including pinocarvone, represent primary allelochemical agents released by aromatic plants to modify their local chemical environment [18]. Pinus halepensis systems demonstrate the ecological significance of monoterpene-mediated allelopathy, where volatile organic compounds substantially reduce seed germination and seedling growth of herbaceous target species including Lactuca sativa and Linum strictum [16]. These effects operate through direct phytotoxic interactions and indirect modifications of soil microbial communities that support plant establishment.

The allelopathic potency of pinocarvone and related monoterpenes depends on concentration gradients, environmental persistence, and target species sensitivity. Eucalyptus-dominated ecosystems exhibit pronounced allelopathic effects attributed to monoterpene emission, with pinocarvone contributing to the overall phytotoxic potential of essential oil mixtures [4]. Field studies demonstrate that proximity to eucalyptus individuals correlates with reduced understory diversity and altered species composition patterns.

Antimicrobial and Antifungal Properties

Pinocarvone exhibits broad-spectrum antimicrobial activity that contributes to plant defense against pathogenic microorganisms [4] [11]. Eucalyptus globulus essential oils containing pinocarvone demonstrate significant inhibitory effects against Candida albicans (14.00 ± 1.00 mm inhibition zone) and various microscopic fungi (11.00 ± 0.00 mm to 12.33 ± 0.58 mm inhibition zones) [4]. Minimum inhibitory concentrations indicate particularly strong activity against Candida tropicalis (MIC₅₀ 2.93 μL/mL, MIC₉₀ 3.17 μL/mL).

The antimicrobial mechanisms of pinocarvone involve multiple cellular targets, including membrane integrity disruption, enzyme inhibition, and metabolic interference [19] [20]. As a secondary metabolite, pinocarvone bypasses normal metabolic pathways and accumulates in cellular compartments where it interferes with pathogen establishment and proliferation. The compound's lipophilic properties facilitate interaction with microbial cell membranes, leading to permeability changes and eventual cell death.

Induced Defense Responses

Pinocarvone production in plants responds to mechanical damage, herbivore attack, and pathogen infection through induced defense mechanisms [19] [21]. These responses occur within minutes to hours following initial stress perception, demonstrating rapid metabolic adjustment capabilities. The synthesis of pinocarvone and related monoterpenes involves coordinated regulation of biosynthetic enzymes located in different subcellular compartments, requiring efficient intracellular communication systems [22].

Long-distance signaling mechanisms coordinate pinocarvone production across plant tissues, ensuring systemic defense responses that protect undamaged areas from potential future attacks [20]. This systemic acquired resistance involves hormone-mediated communication pathways that upregulate monoterpene biosynthetic genes and increase essential oil gland activity.

Pheromone Components in Bark Beetle Communication

Pinocarvone serves critical ecological functions in bark beetle chemical communication systems, where it operates as both a direct pheromone component and a chemical cue influencing species recognition and host selection behaviors [23] [1] [24].

Western Pine Beetle Communication Systems

Dendroctonus brevicomis, the western pine beetle, incorporates pinocarvone into its multi-component pheromone system alongside frontalin, verbenone, and myrtenol [1] [25]. This bark beetle species utilizes chemical signals to coordinate mass attacks necessary for overwhelming healthy tree defenses and successful colonization. Pinocarvone concentration in beetle-infested areas provides information about colonization density, attack timing, and resource availability to approaching conspecifics.

The temporal dynamics of pinocarvone release during beetle colonization reflect the progression from initial attack through gallery establishment and reproductive activities [26]. Male beetles demonstrate peak pinocarvone production during early colonization phases, while concentrations decline following successful tree killing and resource depletion. This temporal pattern suggests that pinocarvone functions as both an aggregation signal and a density regulation mechanism.

Species-Specific Recognition Mechanisms

Pinocarvone contributes to species-specific recognition systems that prevent interspecific mating and reduce competitive interactions among sympatric bark beetle species [27] [28]. Ips typographus demonstrates strong antennal responses to pinocarvone in gas chromatography-electroantennographic detection analyses, indicating dedicated olfactory receptors for this compound [23]. However, behavioral responses suggest that pinocarvone may function as an anti-attractant for this species, promoting avoidance of areas colonized by other bark beetle species.

The specificity of pinocarvone reception mechanisms involves dedicated olfactory sensory neurons that discriminate between enantiomeric forms and concentration ratios [29]. Recent molecular characterizations of bark beetle odorant receptors reveal specialized binding sites that recognize pinocarvone and structurally related monoterpenes with high specificity. These receptors demonstrate evolutionary adaptations that enhance species discrimination and reduce costly interspecific interactions.

Host-Parasite Chemical Interactions

Pinocarvone presence in bark beetle pheromone systems reflects complex co-evolutionary relationships between beetles and their host trees [30] [31]. Conifer species produce pinocarvone and related monoterpenes as constitutive defense compounds, which bark beetles have subsequently co-opted for communication purposes. Conophthorus coniperda males accumulate pinocarvone in hindgut extracts alongside verbenone and other host-derived compounds [24].

The ability of bark beetles to metabolize host monoterpenes into pheromone components represents a sophisticated biochemical adaptation that transforms plant defense chemicals into beetle communication signals [32]. This metabolic conversion requires specialized enzyme systems that modify molecular structures while preserving biological activity. Symbiotic fungal associates may contribute to this biotransformation process, providing additional enzymatic capabilities that enhance beetle chemical communication effectiveness [30].

Physical Description

Liquid

XLogP3

2.2

Melting Point

-1.8°C

Other CAS

30460-92-5
19890-00-7

Wikipedia

Pinocarvone

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene-: INACTIVE

Dates

Last modified: 04-14-2024

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